molecular formula C21H26N2O4S B2541551 N-(3-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-22-8

N-(3-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2541551
CAS No.: 1021118-22-8
M. Wt: 402.51
InChI Key: DWRWELVFMKCOIV-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

The utilization of enzymes in conjunction with redox mediators has shown promising results in the degradation of recalcitrant organic pollutants found in industrial wastewater. These complex compounds are transformed or degraded more efficiently when treated with enzymes such as laccases, lignin peroxidases, and manganese peroxidases, in the presence of redox mediators. This combined enzymatic-redox mediator system has been suggested to significantly enhance the substrate range and efficiency of degradation, marking a crucial advancement in environmental remediation technologies. The study emphasizes the potential role of this approach in addressing the challenges posed by aromatic compounds in industrial effluents, hinting at a sustainable and effective solution for wastewater treatment (Husain & Husain, 2007).

Antioxidant Activity Determination

Research into antioxidants and their critical role across various fields, including food engineering and medicine, has led to the development of numerous analytical methods to assess antioxidant activity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are essential for understanding the effectiveness of antioxidants in neutralizing free radicals. The comprehensive review of these methodologies provides insights into their mechanisms, applicability, and the advantages and disadvantages they present. This body of work is instrumental in evaluating the antioxidant capacity of complex samples, offering a valuable resource for future antioxidant analysis (Munteanu & Apetrei, 2021).

Enzyme Inhibitor Studies for Therapeutic Applications

The exploration of AKR1C3 inhibitors highlights significant progress in targeting hormonal and hormonal-independent malignancies. By inhibiting AKR1C3, a key enzyme in steroid hormone synthesis and prostaglandin metabolism, these inhibitors present a novel therapeutic approach, especially for conditions such as castration-resistant prostate cancer and acute myeloid leukemia. The patent review on AKR1C3 inhibitors underscores the diversity of chemical classes explored for this purpose, emphasizing the potential of these inhibitors in clinical settings. This research points to the importance of further preclinical optimization to assess their benefits fully in human diseases (Penning, 2017).

Water Pollution and Treatment Strategies

A critical review on the contamination and removal of sulfamethoxazole from water underscores the challenges posed by persistent organic pollutants and highlights the effectiveness of cleaner technologies such as adsorption and advanced oxidation processes (AOPs) in addressing these issues. This comprehensive examination of current and future perspectives on water treatment technologies emphasizes the need for sustainable development and economic feasibility in industrial applications. The findings suggest that combining enzyme-redox mediator systems with traditional treatment methods could provide a more effective and environmentally friendly approach to mitigating water pollution (Prasannamedha & Kumar, 2020).

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-19-10-7-8-17(14-19)16-22-21(24)15-18-9-5-6-13-23(18)28(25,26)20-11-3-2-4-12-20/h2-4,7-8,10-12,14,18H,5-6,9,13,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWELVFMKCOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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